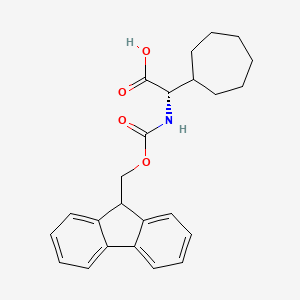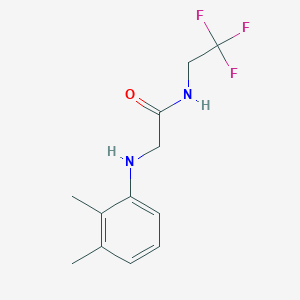
Fmoc-Gly(Cycloheptyl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Gly(Cycloheptyl)-OH: is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. The Fmoc group is commonly used in peptide synthesis to protect the amino group of amino acids, preventing unwanted side reactions during the synthesis process. The compound consists of glycine (Gly) linked to a cycloheptyl group, which adds unique structural and chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly(Cycloheptyl)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the Fmoc-protected glycine to a resin support. The cycloheptyl group is then introduced through a series of coupling reactions, often using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Gly(Cycloheptyl)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups to the cycloheptyl ring
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF.
Substitution: Various reagents depending on the desired functional group
Major Products: The major products formed from these reactions include peptides and modified amino acids with specific functional groups tailored for various applications .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Gly(Cycloheptyl)-OH is used in the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The cycloheptyl group can mimic certain hydrophobic interactions found in natural proteins .
Medicine: this compound is explored for its potential in drug development, particularly in designing peptide-based therapeutics. Its ability to enhance the stability and bioavailability of peptides makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Mecanismo De Acción
The mechanism of action of Fmoc-Gly(Cycloheptyl)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The cycloheptyl group can influence the folding and stability of peptides by introducing hydrophobic interactions and steric effects .
Comparación Con Compuestos Similares
Fmoc-Gly(Phenyl)-OH: Contains a phenyl group instead of a cycloheptyl group.
Fmoc-Gly(Cyclohexyl)-OH: Contains a cyclohexyl group instead of a cycloheptyl group.
Fmoc-Gly(Benzyl)-OH: Contains a benzyl group instead of a cycloheptyl group
Uniqueness: Fmoc-Gly(Cycloheptyl)-OH is unique due to the presence of the cycloheptyl group, which provides distinct steric and hydrophobic properties compared to other similar compounds. This uniqueness can influence the folding, stability, and interactions of peptides, making it a valuable tool in peptide synthesis and research .
Propiedades
Fórmula molecular |
C24H27NO4 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
(2S)-2-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C24H27NO4/c26-23(27)22(16-9-3-1-2-4-10-16)25-24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21-22H,1-4,9-10,15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |
Clave InChI |
UGMXHKLJUFZORO-QFIPXVFZSA-N |
SMILES isomérico |
C1CCCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1CCCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)

![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)



